molecular formula C16H19F2NO4 B2430190 (3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2187426-81-7

(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No. B2430190
CAS RN: 2187426-81-7
M. Wt: 327.328
InChI Key: NCUUKHSFJJXMGC-NEPJUHHUSA-N
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Description

(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H19F2NO4 and its molecular weight is 327.328. The purity is usually 95%.
BenchChem offers high-quality (3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Influenza Neuraminidase Inhibitors

This compound has been utilized in the design and synthesis of influenza neuraminidase inhibitors. A study by Wang et al. (2001) focused on the development of potent inhibitors, using pyrrolidine cores for their synthesis. The research revealed specific structural interactions that contribute to the inhibitory effect on the influenza neuraminidase enzyme (Wang et al., 2001).

Antibacterial Agents

Bouzard et al. (1992) explored a series of compounds for their in vitro and in vivo antibacterial activities. Their research found that certain pyrrolidine derivatives, including the (3R,4S)-4-(2,4-difluorophenyl) variant, significantly enhanced the antibacterial efficacy of the compounds they studied (Bouzard et al., 1992).

Synthesis of Pyrrolidine-2,4-diones

Mulholland et al. (1972) conducted a study on the synthesis of pyrrolidine-2,4-diones (tetramic acids) and related derivatives. Their work provides insights into the methods of obtaining these compounds, which could be relevant to the synthesis of the discussed pyrrolidine derivative (Mulholland et al., 1972).

Bicyclic Systems Synthesis

Kharchenko et al. (2008) developed novel bicyclic systems involving 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. Their research included the use of 5-oxopyrrolidine-3-carboxylic acids in the formation of these compounds, indicating potential applications for the (3R,4S)-pyrrolidine derivative in similar syntheses (Kharchenko et al., 2008).

Nootropic Agents

Valenta et al. (1994) investigated the synthesis of various 1,4-disubstituted 2-oxopyrrolidines, aiming to explore their potential as nootropic agents. This study indicates a broader scope of application for pyrrolidine derivatives in the development of cognitive enhancers (Valenta et al., 1994).

Synthesis of Pyrrolidine-4-carboxylic Acid

Research conducted by Zheng Rui (2010) utilized pyrrolidine-4-carboxylic acid in the preparation of methanone hydrochloride derivatives. This study highlights the relevance of pyrrolidine-4-carboxylic acids in organic synthesis and chemical compound development (Zheng Rui, 2010).

properties

IUPAC Name

(3R,4S)-4-(2,4-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-11(12(8-19)14(20)21)10-5-4-9(17)6-13(10)18/h4-6,11-12H,7-8H2,1-3H3,(H,20,21)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUUKHSFJJXMGC-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

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